molecular formula C21H28O5 B15142193 Cortisone-d2

Cortisone-d2

Cat. No.: B15142193
M. Wt: 362.5 g/mol
InChI Key: MFYSYFVPBJMHGN-MIBCFMPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cortisone-d2 is a deuterated form of cortisone, a glucocorticoid hormone produced by the adrenal cortex. It is used in scientific research to study the metabolism and pharmacokinetics of cortisone. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cortisone-d2 involves the incorporation of deuterium into the cortisone molecule. One common method is the catalytic hydrogenation of cortisone in the presence of deuterium gas. This process typically uses a palladium or platinum catalyst under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. The final product is purified using chromatographic techniques to ensure high purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

Cortisone-d2 undergoes various chemical reactions, including:

    Oxidation: Conversion to deuterated cortisol by the action of 11β-hydroxysteroid dehydrogenase.

    Reduction: Reduction to deuterated tetrahydrocortisone by the action of 5α-reductase.

    Substitution: Deuterium atoms can be replaced by hydrogen under certain conditions, although this is generally avoided in controlled experiments.

Common Reagents and Conditions

    Oxidation: Uses reagents like NADP+ and 11β-hydroxysteroid dehydrogenase enzyme.

    Reduction: Uses NADPH and 5α-reductase enzyme.

    Substitution: Typically involves acidic or basic conditions that can facilitate the exchange of deuterium with hydrogen.

Major Products

    Oxidation: Deuterated cortisol.

    Reduction: Deuterated tetrahydrocortisone.

    Substitution: Cortisone with varying degrees of deuterium incorporation.

Scientific Research Applications

Cortisone-d2 is widely used in scientific research, including:

    Chemistry: As an internal standard in mass spectrometry for the quantification of cortisone and its metabolites.

    Biology: To study the metabolic pathways and enzyme kinetics of cortisone.

    Medicine: In pharmacokinetic studies to understand the distribution, metabolism, and excretion of cortisone.

    Industry: Used in the development of diagnostic assays and therapeutic monitoring tools.

Mechanism of Action

Cortisone-d2 exerts its effects by binding to the glucocorticoid receptor, similar to cortisone. This binding leads to the activation or repression of target genes involved in inflammation, immune response, and metabolism. The deuterium atoms do not significantly alter the biological activity of cortisone, allowing for accurate studies of its pharmacokinetics and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Cortisol-d2: A deuterated form of cortisol, used similarly in research.

    Prednisolone-d2: A deuterated form of prednisolone, another glucocorticoid.

    Dexamethasone-d2: A deuterated form of dexamethasone, used in anti-inflammatory studies.

Uniqueness

Cortisone-d2 is unique in its specific application for studying cortisone metabolism and pharmacokinetics. Its deuterium labeling provides a distinct advantage in mass spectrometry, allowing for precise quantification and analysis without interference from endogenous cortisone.

Properties

Molecular Formula

C21H28O5

Molecular Weight

362.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17R)-1,2-dideuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i5D,7D/t5?,7?,14-,15-,18+,19-,20-,21-

InChI Key

MFYSYFVPBJMHGN-MIBCFMPNSA-N

Isomeric SMILES

[2H]C1C([C@@]2([C@@H]3[C@@H](CCC2=CC1=O)[C@@H]4CC[C@@]([C@]4(CC3=O)C)(C(=O)CO)O)C)[2H]

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C

Origin of Product

United States

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